molecular formula C9H14F3NO2 B1626273 Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate CAS No. 902494-31-9

Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate

Cat. No.: B1626273
CAS No.: 902494-31-9
M. Wt: 225.21 g/mol
InChI Key: GHEKGGDYVHWSBM-UHFFFAOYSA-N
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Description

Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate is an organic compound with the molecular formula C9H14F3NO2 It is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative containing a trifluoromethyl group. One common method is the reaction of tert-butyl carbamate with 1-(trifluoromethyl)cyclopropylamine under suitable conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropyl ring can also contribute to the compound’s stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl [1-(difluoromethyl)cyclopropyl]carbamate
  • Tert-butyl [1-(chloromethyl)cyclopropyl]carbamate
  • Tert-butyl [1-(bromomethyl)cyclopropyl]carbamate

Uniqueness

Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl N-[1-(trifluoromethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)13-8(4-5-8)9(10,11)12/h4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEKGGDYVHWSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470163
Record name tert-Butyl [1-(trifluoromethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902494-31-9
Record name tert-Butyl [1-(trifluoromethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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